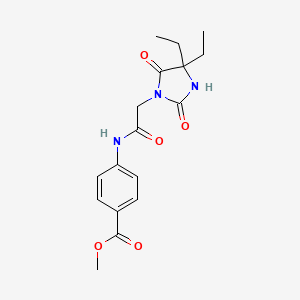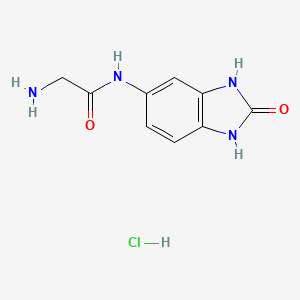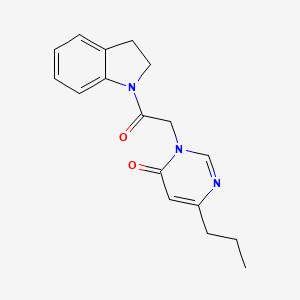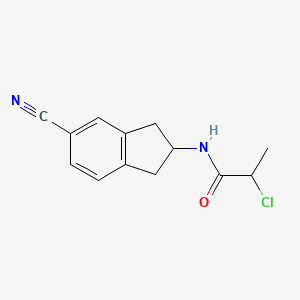
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O7 and its molecular weight is 534.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with complex quinazoline structures, similar to the one , have been synthesized through multi-step reaction sequences. For instance, Dangi et al. (2010) described the synthesis of quinazoline derivatives via a multistep reaction sequence involving ethyl acetoacetate, various araldehydes, and ammonia, leading to compounds with potential for further chemical modification and investigation in various fields of scientific research (Dangi, Hussain, Sain, & Talesara, 2010).
Potential Applications in Scientific Research
Antimicrobial and Anti-inflammatory Properties
Quinazoline derivatives have shown significant anti-inflammatory and antibacterial activities. Alam et al. (2011) synthesized quinoline-attached furan-2(3H)-ones exhibiting anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation, suggesting their potential in the development of new therapeutic agents with minimized side effects (Alam et al., 2011).
Antiplasmodial Activities
The exploration of quinazoline derivatives for their antiplasmodial activities is another area of interest. Hermann et al. (2021) studied the N-acylated furazan-3-amine derivatives for their activities against different strains of Plasmodium falciparum, revealing structure-activity relationships that could inform the development of new antimalarial drugs (Hermann et al., 2021).
Synthesis of Novel Compounds with Antitumor Activities
The synthesis of novel 4-arylaminoquinazolines with antitumor activities against various cancer cell lines demonstrates the potential of such compounds in cancer research. Zhang et al. (2019) designed and synthesized derivatives showing high antiproliferative activities, highlighting the role of these compounds in developing new anticancer drugs (Zhang et al., 2019).
properties
CAS RN |
1185165-08-5 |
|---|---|
Molecular Formula |
C28H30N4O7 |
Molecular Weight |
534.569 |
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H30N4O7/c1-4-11-29-25(33)17-31-22-14-24(38-3)23(37-2)13-21(22)27(35)32(28(31)36)16-18-7-9-19(10-8-18)26(34)30-15-20-6-5-12-39-20/h5-10,12-14H,4,11,15-17H2,1-3H3,(H,29,33)(H,30,34) |
InChI Key |
UZQHLISIRCLWQY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)
![(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2475857.png)

![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)
